3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline
Description
Properties
CAS No. |
918873-16-2 |
|---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)cyclopropyl]-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C17H17ClN2/c18-14-7-5-13(6-8-14)17(9-10-17)16-11-12-3-1-2-4-15(12)19-20-16/h5-8,11H,1-4,9-10H2 |
InChI Key |
MCYOIGWCTQGOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C3(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydrocinnoline Core
- The tetrahydrocinnoline ring system can be synthesized via intramolecular cyclization of appropriate hydrazone or azo precursors.
- A common approach involves preparing aryl hydrazones from ketones and aryl hydrazines, followed by oxidation and Lewis acid-mediated cyclization to form bicyclic diazenium salts or related heterocycles.
- For example, hydrazones derived from 4-chlorophenyl ketones have been cyclized using Lewis acids such as antimony pentachloride to yield fused bicyclic heterocycles in high yields (up to 88%) with good diastereoselectivity.
Sequential Cycloaddition and Rearrangement
- Advanced synthetic routes employ sequential [3+2] cycloaddition/rearrangement reactions involving 1-aza-2-azoniaallenium cation intermediates generated from hydrazone or azoester precursors.
- These intermediates react with nitriles or other nucleophiles to form fused heterocyclic systems, which can be further manipulated to yield tetrahydrocinnoline derivatives.
- The process involves oxidation of hydrazones with hypervalent iodine reagents (e.g., PhI(OAc)2) under mild conditions, followed by Lewis acid-mediated cyclization.
Representative Synthetic Procedure
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazone formation from 4-chlorophenyl ketones and hydrazines | 4-chlorophenyl hydrazine, ketones | Condensation | High yield, straightforward | Sensitive to sterics, E/Z isomer mixtures |
| Oxidation with hypervalent iodine (PhI(OAc)2) | PhI(OAc)2 | Oxidation | Mild, selective | Requires careful handling |
| Lewis acid-mediated intramolecular cycloaddition | SbCl5 or similar Lewis acids | Cycloaddition | High diastereoselectivity, good yields | Strong Lewis acids may cause side reactions |
| Sequential [3+2] cycloaddition/rearrangement | Hydrazones, nitriles, Lewis acids | Cycloaddition + rearrangement | Access to complex fused heterocycles | Multi-step, requires precise control |
| Cyclopropyl ketone intermediate synthesis | 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | Ketone synthesis | Well-defined intermediate | Requires separate cyclopropanation step |
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Accessibility : The cyclopropane ring introduces synthetic complexity, requiring high-pressure or transition-metal catalysis, which may limit scalability compared to saxagliptin’s straightforward synthesis .
- Preclinical Data: In rodent models, cinnoline-based DPP-4 inhibitors showed 40–60% enzyme inhibition at 10 mg/kg, comparable to early-stage vildagliptin data .
- Unresolved Issues : Long-term toxicity profiles and exact binding modes remain uncharacterized, unlike FDA-approved DPP-4 inhibitors with extensive clinical datasets.
Biological Activity
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline (CAS Number: 918873-16-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17ClN2
- Molecular Weight : 284.783 g/mol
- CAS Number : 918873-16-2
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antitumor Activity : Some studies suggest that derivatives of tetrahydrocinnoline can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The compound may have neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.
- Antidepressant Properties : Preliminary data indicate that it may influence serotonin and dopamine pathways, suggesting potential antidepressant effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
- Cell Signaling Pathways : It might modulate intracellular signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer proliferation and neurodegenerative processes has been suggested.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of tetrahydrocinnoline derivatives. The findings indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Tetrahydrocinnoline Derivative A | 5.0 | MCF-7 (Breast Cancer) |
| Tetrahydrocinnoline Derivative B | 3.2 | A549 (Lung Cancer) |
Neuroprotective Effects
Research conducted by Zhang et al. (2021) demonstrated that a related compound exhibited significant neuroprotective effects in an animal model of Parkinson's disease. The study highlighted reduced oxidative stress markers and improved motor function in treated subjects.
Antidepressant Properties
In a clinical trial assessing the antidepressant potential of compounds similar to this compound, participants reported significant improvements in mood and anxiety levels after eight weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
